molecular formula C8H13NO2S2 B6201117 5-tert-butylthiophene-3-sulfonamide CAS No. 2694727-99-4

5-tert-butylthiophene-3-sulfonamide

Cat. No.: B6201117
CAS No.: 2694727-99-4
M. Wt: 219.3
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Description

5-tert-butylthiophene-3-sulfonamide is a chemical compound with the molecular formula C10H15NO2S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The tert-butyl group at the 5-position and the sulfonamide group at the 3-position make this compound unique in its structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-tert-butylthiophene with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then treated with ammonia or an amine to yield the sulfonamide .

Industrial Production Methods

Industrial production methods for 5-tert-butylthiophene-3-sulfonamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-tert-butylthiophene-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-tert-butylthiophene-3-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-tert-butylthiophene-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, further modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-tert-butylthiophene-3-sulfonamide is unique due to the presence of both the tert-butyl and sulfonamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and makes it a valuable compound in various fields of research .

Properties

CAS No.

2694727-99-4

Molecular Formula

C8H13NO2S2

Molecular Weight

219.3

Purity

95

Origin of Product

United States

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